Dioleoyl phosphatidylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

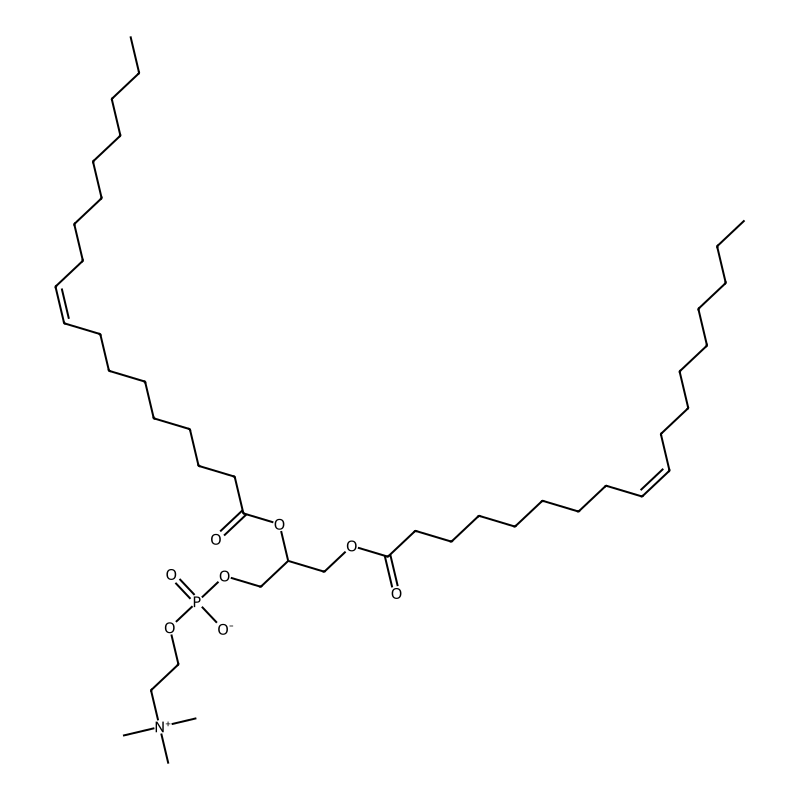

Dioleoyl phosphatidylcholine is a specific phospholipid classified under the phosphatidylcholine family. Its chemical structure consists of two oleoyl fatty acid chains attached to a glycerophosphate backbone, with a choline head group. This compound is significant in cellular membranes, contributing to membrane fluidity and integrity. It is commonly abbreviated as DOPC and is notable for its role in forming lipid bilayers in biological systems.

Dioleoyl phosphatidylcholine plays crucial roles in biological systems, including:

- Membrane Structure: It is a major component of cell membranes, influencing their fluidity and permeability.

- Cell Signaling: This phospholipid participates in signaling pathways, affecting cellular responses to external stimuli.

- Antioxidant Properties: Studies have shown that dioleoyl phosphatidylcholine can exhibit both antioxidant and prooxidant activities depending on the environment and concentration .

Dioleoyl phosphatidylcholine can be synthesized through several methods:

- Chemical Synthesis: Direct chemical synthesis involves the esterification of glycerol with oleic acid followed by phosphorylation.

- Biological Synthesis: In biological systems, it is synthesized from diacylglycerol and cytidine 5'-diphosphocholine through the action of diacylglycerol cholinephosphotransferase.

- Extraction from Natural Sources: It can also be extracted from natural sources like egg yolk or soybeans using organic solvents .

Dioleoyl phosphatidylcholine has various applications across different fields:

- Pharmaceuticals: Used as a model membrane component in drug delivery systems.

- Food Industry: Acts as an emulsifier due to its amphiphilic nature.

- Biotechnology: Employed in the preparation of liposomes for drug encapsulation and delivery .

Dioleoyl phosphatidylcholine shares structural similarities with other phospholipids but has unique characteristics that differentiate it:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| Dipalmitoyl Phosphatidylcholine | Two palmitic acids | Major component of pulmonary surfactant |

| Dioleoyl Phosphatidylethanolamine | Two oleic acids | Involved in signaling pathways |

| Dimyristoyl Phosphatidylcholine | Two myristic acids | Less fluid than dioleoyl due to saturated chains |

Dioleoyl phosphatidylcholine's uniqueness lies in its high unsaturation level, which enhances membrane fluidity compared to its saturated counterparts like dipalmitoyl phosphatidylcholine .

Chemical Synthesis Methods: Acylation of sn-Glycero-3-Phosphorylcholine

The chemical synthesis of dioleoyl phosphatidylcholine primarily involves the acylation of sn-glycero-3-phosphorylcholine with oleic acid derivatives [8] [31]. This synthetic approach represents a semi-synthetic method that has proven more practical than total synthesis for producing phosphatidylcholine compounds [27].

The acylation process typically employs fatty acid imidazolides as acylating agents, which demonstrate superior reactivity compared to traditional acid chlorides or anhydrides [8]. In this methodology, sn-glycero-3-phosphorylcholine is reacted with twice the theoretical amount of fatty acid imidazolide and sodium methylsulfinylmethide in dimethylsulfoxide at 17 degrees Celsius for several minutes [8]. This procedure offers significant advantages over conventional acylation methods, as it can be carried out on millimole or micromole scales under mild conditions without requiring large excesses of the fatty acid acylating reagent [8].

The reaction conditions have been optimized through systematic evaluation of various parameters affecting phospholipid synthesis [29]. Research demonstrates that acylation rates are inversely related to solvent polarity, with chloroform providing superior reaction rates compared to pyridine or dimethylformamide [29] [33]. The use of 4-pyrrolidinopyridine as a catalyst shows twice the reactivity of 4-dimethylaminopyridine in activating anhydrides for acylation reactions [29].

A critical challenge in phosphatidylcholine synthesis involves the interference of the phosphate group with acylation reactions [29]. This interference can be reversed through addition of a 200-fold excess of catalyst, suggesting that mixed anhydride formation with the phosphate group can be overcome by high catalyst concentrations [29]. Under optimized conditions, the acylation of lysophosphatidylcholine demonstrates reaction completion within 5 minutes using only slight excess of anhydride, representing approximately 50-fold faster rates than previously reported methods [29].

Table 1: Optimized Acylation Conditions for Phosphatidylcholine Synthesis

| Parameter | Optimal Condition | Effect on Reaction Rate |

|---|---|---|

| Solvent | Chloroform | 10-fold increase vs. pyridine [29] |

| Catalyst | 4-pyrrolidinopyridine | 2-fold increase vs. DMAP [29] |

| Catalyst concentration | 200 equiv. vs. phosphate | Complete reversal of inhibition [29] |

| Temperature | 17°C | Mild conditions prevent isomerization [8] |

| Reaction time | 5 minutes | 50-fold faster than literature [29] |

The purification of synthesized dioleoyl phosphatidylcholine involves gradient-elution chromatography on silicic acid, yielding products with approximately 60% yield and estimated 99% purity [8]. The final product can be isolated through removal of solvents under reduced pressure followed by treatment with methanol/chloroform/water mixtures and passage through ion-exchange resin columns [31].

Biosynthesis in Biological Systems: Plasmodium falciparum Case Study

Plasmodium falciparum, the causative agent of severe human malaria, provides a unique model for phosphatidylcholine biosynthesis due to its specialized metabolic pathways adapted for rapid membrane proliferation during intraerythrocytic development [15] [16]. The parasite synthesizes phosphatidylcholine through two distinct pathways: the conventional cytidine diphosphate-choline pathway and an alternative serine-decarboxylase-phosphoethanolamine-methyltransferase pathway [15] [16].

The alternative pathway involves the conversion of serine, actively transported from human serum, into phosphoethanolamine through decarboxylation [16]. This phosphoethanolamine substrate undergoes a three-step methylation reaction catalyzed by Plasmodium falciparum phosphoethanolamine methyltransferase [16]. The enzyme represents an unusual monopartite methyltransferase with a single catalytic domain responsible for the complete three-step methylation of phosphoethanolamine to phosphocholine [16].

Table 2: Plasmodium falciparum Phosphatidylcholine Biosynthetic Pathways

| Pathway | Substrate | Key Enzyme | Product | Characteristics |

|---|---|---|---|---|

| CDP-choline | Choline | Choline kinase | Phosphocholine | Conventional mammalian pathway [10] |

| SDPM pathway | Serine | PfPMT | Phosphocholine | Unique to parasites and plants [16] |

| PE methylation | Phosphatidylethanolamine | Not present | Does not occur | Absent in P. falciparum [15] |

The Plasmodium falciparum phosphoethanolamine methyltransferase exhibits product inhibition by phosphocholine, suggesting a regulatory mechanism that controls metabolic flux between phosphoethanolamine and phosphocholine synthesis [16]. This regulation may serve as a metabolic sensor determining whether phosphoethanolamine is utilized for phosphatidylethanolamine synthesis or converted to phosphocholine for phosphatidylcholine production [10].

Genetic disruption studies demonstrate that knockout of the phosphoethanolamine methyltransferase gene completely abrogates phosphatidylcholine biosynthesis via the serine-decarboxylase-phosphoethanolamine-methyltransferase pathway [15]. Unlike mammalian and yeast cells, methylation of phosphatidylethanolamine to phosphatidylcholine does not occur in Plasmodium falciparum, making the two described pathways the exclusive routes for phosphatidylcholine biosynthesis [15].

The loss of phosphoethanolamine methyltransferase function results in significant defects in parasite growth, multiplication, and viability, indicating the critical importance of this enzyme in intraerythrocytic parasite development [15]. These findings establish the serine-decarboxylase-phosphoethanolamine-methyltransferase pathway as essential for parasite membrane biogenesis and survival [17].

Research demonstrates that phosphatidylcholine represents the most abundant phospholipid in Plasmodium membranes, with rapid turnover rates supporting the extensive membrane proliferation required during parasite reproduction [19]. Incorporation studies using radioactive phosphorus show that parasites achieve 80-100 fold higher phospholipid labeling rates compared to uninfected erythrocytes, indicating highly active phospholipid synthesis [19].

Industrial Production and Purification Protocols

Industrial production of dioleoyl phosphatidylcholine requires scalable synthesis methods that ensure consistent quality and high purity for pharmaceutical and research applications [22] [26]. Commercial production typically begins with either synthetic phospholipid precursors or natural lecithin sources, followed by sophisticated purification procedures [22] [37].

The manufacturing process emphasizes the importance of material characteristics including solubility, crystallinity, stability, and flowability for large-scale production [26]. Optimization of lipid surface characteristics through processes such as cryo-milling, spray drying, crystallization, and lyophilization ensures fast and complete dissolution, which is prerequisite for reproducible manufacturing [26].

Table 3: Industrial Production Methods for High-Purity Phosphatidylcholine

| Method | Starting Material | Purification Technique | Final Purity | Scale |

|---|---|---|---|---|

| Chromatographic separation | Soybean lecithin | Dynamic axial compression | >98% [34] | Industrial |

| Crystallization | Synthetic precursors | Controlled crystallization | >99% [26] | Pharmaceutical |

| Solvent extraction | Natural lecithin | Sequential acetone/ethanol | 80-95% [37] | Commercial |

| Supercritical extraction | Plant oils | Carbon dioxide extraction | >90% [34] | Research scale |

Dynamic axial compression chromatography represents the most effective method for large-scale purification of phosphatidylcholine from natural sources [34]. This technique employs silica gel or surface-modified bonding materials as stationary phases with mixed solvent systems of nonpolar and polar components as eluents [34]. The method achieves separation of phosphatidylcholine with purities exceeding 98% from crude lecithin containing 20-50% phosphatidylcholine [34].

The chromatographic separation utilizes columns with specifications of 100 × 650 millimeters, particle sizes of 10 micrometers, and pore diameters of 10 nanometers [34]. Flow rates of 0.1 bed volumes per minute ensure optimal resolution while maintaining reasonable processing times [34]. Detection at 210 nanometers wavelength allows precise fraction collection from peak onset to baseline return [34].

Advanced purification protocols incorporate multiple extraction steps using non-toxic solvents such as acetone and ethanol, followed by chromatographic procedures and appropriate solvent removal methods [37]. All solvents can be recycled and reused, making the process economically viable for large-scale production [37]. Sequential extraction and chromatography methods allow production of lecithin fractions with phosphatidylcholine content ranging from 20% to pure phosphatidylcholine at 98% or higher purity [37].

Column chromatography with silicic acid remains the most widely adopted technique for preparing milligram to gram quantities of phospholipids [35]. The method utilizes silica gel with particle sizes of 230-400 mesh, maintaining height-to-diameter ratios of approximately 20 for optimal resolution [35]. Loading capacities of 30 milligrams total lipids per gram of dry silicic acid ensure efficient separation while preventing column overloading [35].

Table 4: Silicic Acid Column Chromatography for Phospholipid Purification

| Elution Solvent | Volume (Column Volumes) | Phospholipid Eluted | Purity |

|---|---|---|---|

| Acetone/methanol (90/10) | 20 | Phosphatidylinositol | >95% [35] |

| Chloroform/methanol (80/20) | 20 | Phosphatidylethanolamine | >90% [35] |

| Chloroform/methanol (54/46) | 20 | Phosphatidylcholine | >85% [35] |

| Methanol (100) | 20 | Lysophospholipids | >80% [35] |

Quality control measures for industrial production include differential scanning calorimetry and X-ray diffraction analysis to confirm crystalline structure and stability [26]. Crystalline forms of dioleoyl phosphatidylcholine demonstrate enhanced stability confirmed by studies exceeding seven years at 25°C and 60% relative humidity, along with fast dissolution rates and free-flowing powder characteristics enabling precise weighing and portioning [26].

Transition Temperature Characteristics

Dioleoyl phosphatidylcholine exhibits unique thermodynamic properties fundamentally different from saturated phospholipids [1]. The main phase transition temperature (gel to liquid crystalline transition) occurs at -40.3°C at ambient pressure, which has been determined through extrapolation from high-pressure optical measurements [1]. This exceptionally low transition temperature results from the presence of two cis unsaturated oleic acid chains, with each double bond contributing approximately 48°C depression in the main transition temperature compared to saturated phosphatidylcholine analogs [2].

Under ambient pressure conditions, the traditional main transition between lamellar gel (Lβ) and liquid crystalline (Lα) phases cannot be directly observed using conventional differential scanning calorimetry due to the extremely low temperature requirement [1] [3]. However, an alternative transition between the lamellar crystalline (Lc) phase and the liquid crystalline (Lα) phase can be detected at -12.0°C when measured in 50% aqueous ethylene glycol solutions [1].

Enthalpy and Entropy Changes

The enthalpic characteristics of dioleoyl phosphatidylcholine phase transitions differ markedly from saturated phosphatidylcholines. While direct measurement of the main transition enthalpy at ambient pressure remains challenging due to the low transition temperature, studies have demonstrated that the introduction of cis unsaturation significantly reduces the enthalpy change associated with phase transitions [1] [4]. This reduction occurs because the disordered packing of unsaturated chains in the gel phase decreases the van der Waals interactions between lipid molecules, thereby destabilizing the gel phase [2].

The volume change (ΔV) during phase transitions is also substantially reduced compared to saturated phosphatidylcholines [1]. For the main transition of stearoyl-oleoyl phosphatidylcholine, the volume change was found to be approximately half that observed for distearoyl phosphatidylcholine bilayers, indicating that the presence of unsaturated chains significantly affects the molecular packing density changes during phase transitions [1].

Pressure-Temperature Relationships

The pressure dependence of phase transition temperatures follows a linear relationship for dioleoyl phosphatidylcholine [1] [2]. High-pressure studies have revealed that the temperature-pressure (T-P) phase boundary exhibits a positive slope, with the main transition temperature increasing linearly with applied pressure. This relationship allows for the determination of thermodynamic parameters through the Clapeyron-Clausius equation, where ΔV = ΔH × (dT/dP)/T [1].

Barotropic and Thermotropic Phase Behavior in Hydrated Systems

Hydration-Dependent Phase Behavior

The phase behavior of dioleoyl phosphatidylcholine in hydrated systems demonstrates complex dependencies on both temperature and water content [5] [6]. Differential scanning calorimetry studies have revealed that the bilayer in the gel phase binds approximately 9 water molecules per lipid, while the liquid crystalline state reaches a saturation limit near 20 water molecules per lipid [5].

During cooling processes, X-ray diffraction studies have shown that only a partial fraction of lipid molecules accomplish the Lα-to-Lc main phase transition at -16°C, with the remaining lipids becoming frozen at very low temperatures [3] [7]. Conversely, during heating processes, these frozen lipid molecules regain mobility and complete the Lα-to-Lc main phase transition at -12°C. The reverse transition (Lc to Lα) begins at -9°C and completes at -5°C [3] [7].

Structural Changes with Hydration

The hydration process induces significant structural modifications in dioleoyl phosphatidylcholine bilayers [8]. At low hydration levels, enhanced alignment of headgroups with the membrane surface occurs, and the membrane dipole potential reverses sign, with the membrane interior becoming negative relative to the interlamellar region [6] [9]. The break point in the Bragg spacing versus hydration level curve near 12 waters per lipid marks the completion of the first hydration shell [6] [9].

Temperature-Dependent Structural Parameters

X-ray diffraction studies have established precise temperature dependencies for key structural parameters [10]. The area per molecule exhibits a linear increase with temperature: 69.1 Ų at 15°C, 72.4 Ų at 30°C, and 75.5 Ų at 45°C [10]. This corresponds to an area expansivity (αA) of 0.0029/deg at 30°C [10]. Simultaneously, the bilayer thickness decreases with increasing temperature, showing a hydrocarbon contractivity (αDc) of 0.0019/deg [10].

Interbilayer Interactions

The interbilayer distance exhibits abrupt changes at temperatures between -6°C and -15°C, primarily due to thinning of the water layer [3] [7]. This behavior depends on the relative humidity of the atmosphere and represents a critical aspect of the thermotropic phase behavior. The water layer thickness increases following the reverse phase transition, while the lipid membrane thickness remains unchanged [3] [7].

Membrane Fluidity and Lateral Diffusion Coefficients

Baseline Diffusion Characteristics

Dioleoyl phosphatidylcholine bilayers exhibit high membrane fluidity with characteristic lateral diffusion coefficients reflecting the liquid crystalline phase state [11] [12]. Pulsed field gradient nuclear magnetic resonance measurements have established a baseline lateral diffusion coefficient of approximately 3.9 ± 0.2 × 10⁻⁸ cm²/s at 30°C for pure dioleoyl phosphatidylcholine [11]. Higher precision measurements using both 100 MHz and 400 MHz NMR instruments consistently report values around 5.0 × 10⁻⁸ cm²/s at 25°C [12].

Temperature Effects on Diffusion

The lateral diffusion coefficients demonstrate temperature-dependent behavior consistent with the fluid nature of dioleoyl phosphatidylcholine membranes [9]. Molecular dynamics simulations have confirmed that both spin-lattice relaxation rates and lateral self-diffusion coefficients of water agree well with experimental nuclear magnetic resonance studies [9]. The diffusion characteristics remain relatively stable across physiological temperature ranges, maintaining the high fluidity characteristic of unsaturated phospholipid systems [11].

Molecular Dynamics and Relaxation Properties

Detailed molecular dynamics simulations have revealed that headgroup orientation, as measured by the phosphorus-nitrogen vector, shows enhanced alignment with the membrane surface at low hydration [9]. The relaxation rates of choline segments and chemical shift anisotropies for phosphate and carbonyl groups have been computed and found to correlate well with experimental observations [9]. These studies demonstrate that the high lateral mobility is maintained across different hydration levels, with diffusion coefficients varying systematically with water content [9].

Comparative Diffusion Studies

When compared to other phospholipid systems, dioleoyl phosphatidylcholine consistently exhibits higher lateral diffusion coefficients than saturated analogs [13]. Studies examining the influence of salt addition (sodium chloride and calcium chloride) on diffusion reveal that the lateral diffusion coefficient of dioleoyl phosphatidylcholine remains unaffected by ionic strength changes, unlike charged phospholipids such as dioleoyl phosphatidylglycerol [13].

Interactions with Cholesterol and Lipid Raft Formation

Cholesterol Solubility and Distribution

Dioleoyl phosphatidylcholine demonstrates a maximum cholesterol solubility limit of 67 ± 2 mol%, which agrees favorably with theoretical predictions from the Umbrella model [14]. This solubility limit is consistent with values observed for other phosphatidylcholine species and reflects the ability of phosphatidylcholine headgroups to effectively cover neighboring cholesterol molecules [14]. The presence of double bonds at the C9 position of the oleyl chains has minimal effect on cholesterol packing, as these double bonds do not interfere with the steroid ring positioning [14].

Regular Distribution and Superlattice Formation

At specific cholesterol concentrations, dioleoyl phosphatidylcholine bilayers exhibit highly ordered cholesterol distribution patterns [14]. Fluorescence anisotropy measurements of diphenylhexatriene chain-labeled phosphatidylcholine reveal local maxima at cholesterol mole fractions of 0.50 and 0.57, with a sharp drop at 0.67 [14]. Fluorescent resonance energy transfer studies demonstrate a steep jump in efficiency at 0.5 mole fraction cholesterol and characteristic dips at 0.57 and 0.68, indicating the presence of regular distribution domains [14].

Phase Separation and Domain Formation

The interaction between cholesterol and dioleoyl phosphatidylcholine results in complex phase separation behavior depending on cholesterol concentration [15] [12]. At cholesterol concentrations below 20 mol%, the system exhibits predominantly single-phase behavior with slight modifications to membrane properties [15]. Between 20-33 mol% cholesterol, clear phase separation occurs, creating distinct liquid disordered (ld) and liquid ordered (lo) phases [12] [15].

The liquid disordered phase becomes enriched in dioleoyl phosphatidylcholine and exhibits lateral diffusion coefficients of approximately 5.0-5.2 × 10⁻⁸ cm²/s, while the liquid ordered phase shows significantly reduced diffusion coefficients of 1.0 × 10⁻⁸ cm²/s [12]. This represents a three to five-fold difference in lateral mobility between the two phases [12].

Raft-like Domain Characteristics

At optimal cholesterol concentrations (45-50 mol%), dioleoyl phosphatidylcholine participates in the formation of well-defined raft-like domains with distinct physical properties [14] [15]. These domains exhibit enhanced molecular ordering and reduced lateral diffusion compared to cholesterol-free systems [16]. Studies using curcumin as a probe molecule have demonstrated that even low concentrations (~7 mol%) of ordering agents can decrease the lateral diffusion coefficient of dioleoyl phosphatidylcholine by a factor of 1.3 at lower temperatures and 1.14 at higher temperatures [16].

Novel Polymorphic Behavior

At high cholesterol concentrations (≥60 mol%) and elevated temperatures (>70°C), dioleoyl phosphatidylcholine-cholesterol mixtures convert to hexagonal phase structures [17]. This polymorphic behavior is accompanied by phase separation of cholesterol crystals in both anhydrous and monohydrate forms [17]. The formation of these structures demonstrates intimate contact between cholesterol crystals and dioleoyl phosphatidylcholine molecules, rather than morphologically separate structures [17].

Membrane Property Modifications

Cholesterol incorporation produces systematic changes in membrane mechanical properties [18]. Oxygen permeability studies reveal that 50 mol% cholesterol decreases oxygen permeability by approximately 2.5-fold in dioleoyl phosphatidylcholine membranes, with the resistance to oxygen transport localized primarily in the polar headgroup regions [18]. Simultaneously, cholesterol increases oxygen transport in the central regions of the bilayer, demonstrating the complex nature of sterol-phospholipid interactions [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dioleoyl phosphatidylcholine